molecular formula C6H2Br2FI B1410252 1,3-Dibromo-4-fluoro-2-iodobenzene CAS No. 1806355-01-0

1,3-Dibromo-4-fluoro-2-iodobenzene

Cat. No.: B1410252
CAS No.: 1806355-01-0
M. Wt: 379.79 g/mol
InChI Key: QZPTUIGLESBEGT-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. This compound is part of the halogenated benzene family, characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. It is commonly used in various scientific experiments and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-fluoro-2-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination of 4-fluoro-2-iodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the halogen atoms act as directing groups, influencing the position of incoming electrophiles.

    Nucleophilic Substitution: The presence of multiple halogens makes it susceptible to nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of different halogenated compounds .

Scientific Research Applications

1,3-Dibromo-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the halogen atoms on the benzene ring influence the reactivity and orientation of the incoming electrophiles. The compound’s unique halogenation pattern also affects its electronic properties, making it a useful tool in studying reaction mechanisms and developing new synthetic strategies .

Comparison with Similar Compounds

    1-Bromo-4-fluoro-2-iodobenzene: Similar in structure but with one less bromine atom.

    2-Bromo-4-fluoro-1-iodobenzene: Another closely related compound with a different substitution pattern.

    1,3-Difluoro-2-iodobenzene: Contains two fluorine atoms instead of bromine.

Uniqueness: 1,3-Dibromo-4-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in synthetic chemistry and materials science, where precise control over molecular structure is crucial.

Biological Activity

1,3-Dibromo-4-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique combination of halogens (bromine, fluorine, and iodine) influences its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H3_3Br2_2F I. The presence of multiple halogens can significantly affect the compound's lipophilicity, reactivity, and interaction with biological macromolecules.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Halogenated aromatic compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes. Research indicates that similar compounds can inhibit the growth of bacteria and fungi by damaging DNA or proteins through oxidative stress mechanisms.
  • Anticancer Potential : Compounds with halogen substitutions have shown promise in anticancer research. They may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have suggested that halogenated compounds can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal activity of various halogenated compounds similar to this compound against Candida albicans. Results indicated that certain derivatives exhibited significant inhibition at low concentrations (MIC ≤ 16 μg/mL) .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound could induce cell death in human cancer cell lines. The compound's mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways .
  • Synthesis and Biological Evaluation : A mechanochemical synthesis approach was employed to produce derivatives of this compound. The biological evaluation revealed that some synthesized derivatives displayed enhanced antimicrobial properties compared to the parent compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of cytochrome P450 activity

Properties

IUPAC Name

1,3-dibromo-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPTUIGLESBEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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